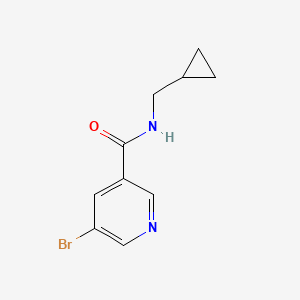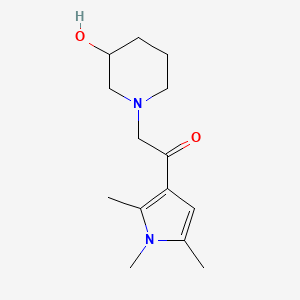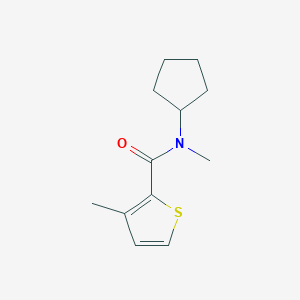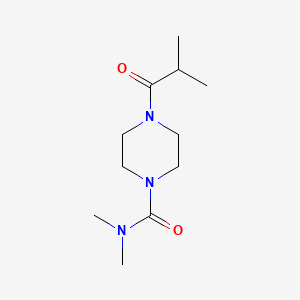
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a piperazine derivative that has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide is not fully understood. However, studies have shown that N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects. In cancer research, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential use as a drug delivery system. However, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide also has limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide research. In medicinal chemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its antitumor activity and potential use as a cancer treatment. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its ability to inhibit the activity of various enzymes. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its anti-inflammatory and analgesic effects. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can also be studied for its potential use as a drug delivery system for various drugs. Additionally, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its toxicity and potential side effects.
Synthesis Methods
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction between 1-benzylpiperazine and dimethylamine, followed by acylation with 2-methylpropanoyl chloride. Another method involves the reaction between 1-benzylpiperazine and dimethylcarbamoyl chloride, followed by acylation with 2-methylpropanoyl chloride. The purity of N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be improved by recrystallization from ethanol.
Scientific Research Applications
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its antitumor activity. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its potential use as a drug delivery system. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-9(2)10(15)13-5-7-14(8-6-13)11(16)12(3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVQVAWMJFDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

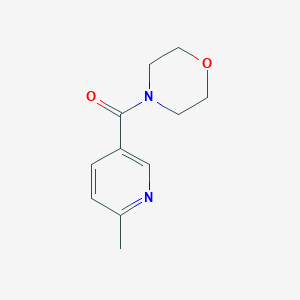

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
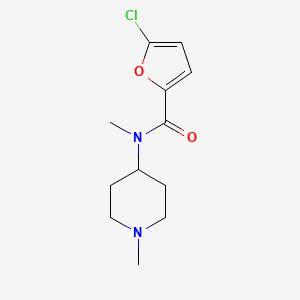
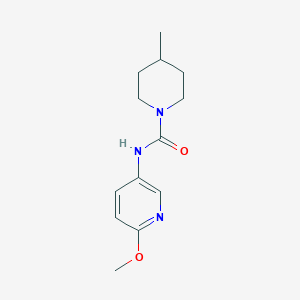
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)
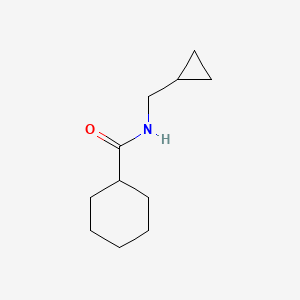
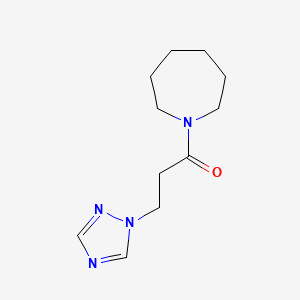
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)
